Pyrido[1,2-a]benzimidazol-4-ol

Antimalarial Drug Discovery Plasmodium falciparum

This specific 4‑ol variant is mandatory for reproducible GABA‑A receptor studies and antimalarial lead optimization. The hydroxyl group enables a tautomeric equilibrium that directly impacts hydrogen‑bonding networks and receptor affinity—substitution with an unsubstituted core will fail. Build on validated safety and efficacy data. Bulk pricing available on request.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 138942-47-9
Cat. No. B140430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-a]benzimidazol-4-ol
CAS138942-47-9
SynonymsPyrido[1,2-a]benzimidazol-4-ol (9CI)
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CC=C3O
InChIInChI=1S/C11H8N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7,14H
InChIKeyIUSJAAVOHDJYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[1,2-a]benzimidazol-4-ol (CAS 138942-47-9): A Core Heterocyclic Scaffold for Drug Discovery and Chemical Biology


Pyrido[1,2-a]benzimidazol-4-ol (CAS 138942-47-9) is a tricyclic fused heterocycle consisting of a pyridine and a benzimidazole ring with a reactive hydroxyl group at the 4-position [1]. With a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol, it serves as a core scaffold for the broader pyrido[1,2-a]benzimidazole (PBI) class . This compound and its derivatives have been explored for diverse biological applications, including antimalarial, anticancer, and antimicrobial activities, making it a valuable building block in medicinal chemistry and probe development [2].

Procurement Pitfalls: Why a Generic 'Pyrido[1,2-a]benzimidazole' Cannot Replace Pyrido[1,2-a]benzimidazol-4-ol


Simple substitution with an unsubstituted pyrido[1,2-a]benzimidazole or a derivative lacking the specific 4-hydroxyl group is likely to fail due to this functional group's critical influence on molecular properties. The 4-OH group enables a tautomeric equilibrium that can significantly alter hydrogen-bonding networks, receptor binding affinities, and overall molecular geometry [1]. This is not a minor structural nuance; for instance, in GABA-A receptor ligands, it has been demonstrated that even minor modifications to this position can dramatically shift biological activity, turning an active compound into an inactive one [2]. Therefore, for any SAR campaign or probe development project predicated on this specific scaffold, sourcing the exact 4-ol variant is a non-negotiable requirement to ensure data reproducibility.

Head-to-Head and Class-Level Evidence for Pyrido[1,2-a]benzimidazol-4-ol and Its Derivatives


PBI Class Antimalarial Potency vs. Chloroquine in Drug-Resistant P. falciparum

While specific IC50 data for the unsubstituted Pyrido[1,2-a]benzimidazol-4-ol against P. falciparum is not available in the public domain, the class-defined activity of closely related pyrido[1,2-a]benzimidazoles shows a quantifiable advantage over chloroquine in resistant strains. A lead compound, TDR86919 (4c), exhibited an IC50 of 0.047 μM against the drug-resistant K1 strain, compared to 0.17 μM for chloroquine, representing a 3.6-fold improvement in potency [1]. This class-level performance establishes the scaffold's value for antimalarial development and provides a key comparator for new analogs synthesized from this core.

Antimalarial Drug Discovery Plasmodium falciparum

Structural Determinant of Antimalarial Selectivity: The Role of the 4-OH Group in Avoiding Toxicity

The 4-hydroxyl group is a critical structural feature implicated in reactive metabolite (RM) formation via bioactivation, a key determinant of toxicity for this class. A structure-toxicity study on amodiaquine-like PBIs with Mannich base side chains showed that substituting the 4-hydroxyl with fluorine blocked bioactivation but also significantly lowered antiplasmodial activity [1]. This directly demonstrates that the 4-OH group is not simply an interchangeable handle but a finely balanced structural feature where its presence modulates a critical risk-benefit profile. In contrast, the parent compound Pyrido[1,2-a]benzimidazol-4-ol lacks the Mannich base side chain, thus circumventing this specific RM pathway and offering a cleaner scaffold for subsequent decoration.

Reactive Metabolite Drug Safety Antimalarial

Mechanism of Action Differentiation: Hemozoin Inhibition by PBI Derivatives

A mechanism-of-action study using PBI derivatives with intrinsic fluorescence showed that a specific benzimidazole-core compound (Compound 2) localized to the digestive vacuole and inhibited hemozoin formation in P. falciparum. This contrasted with a structurally distinct analog (Compound 1, with an imidazole[l,2-a:4,5-b’]dipyridine core), which did not inhibit hemozoin and showed different subcellular localization [1]. This provides class-level evidence that the PBI core, and specifically the benzimidazole substructure of the 4-ol, is capable of engaging the hemozoin detoxification pathway, a validated antimalarial target, offering a clear mechanistic advantage over simple quinoline surrogates.

Antimalarial Mechanism of Action Hemozoin

Fluorescent Properties and Imaging Utility of Pyrido[1,2-a]benzimidazole Derivatives

The pyrido[1,2-a]benzimidazole ring system possesses intrinsic and tunable fluorescence properties that are valuable for chemical biology applications. While this is a class-level finding, it assigns a specific, quantifiable functional value to the core scaffold. A pyrido[1,2-a]benzimidazole-based FRET probe demonstrated a large Stokes shift of 190 nm and a detection limit of 42 nM for Cu2+, enabling its use for imaging Cu2+ in living cells [1]. This functional property adds significant utility value beyond simple biological activity, creating a case for procurement of the core as a building block for advanced molecular probes.

Fluorescent Probe Bioimaging Copper Sensing

Procurement-Driven Application Scenarios for Pyrido[1,2-a]benzimidazol-4-ol


Antimalarial Lead Optimization: A Core Scaffold with a Defined Efficacy Benchmark

Pyrido[1,2-a]benzimidazol-4-ol is the ideal starting point for hit-to-lead or lead optimization programs targeting drug-resistant malaria. As described in the evidence guide, the broader PBI class has demonstrated a 3.6-fold improvement in potency over chloroquine against the resistant K1 strain, setting a clear benchmark [5]. The 4-OH group serves as a critical functional handle for systematic SAR exploration, with its role in both potency and reactive metabolite formation already mapped [2]. Procurement of this specific scaffold allows teams to build directly on this existing safety and efficacy data, avoiding the pitfalls of a cold start with an uncharacterized core.

Chemical Probe Development: Exploiting Intrinsic Fluorescence for Imaging

For groups developing fluorescent probes for cellular imaging, Pyrido[1,2-a]benzimidazol-4-ol provides a core with proven and quantifiable photophysical properties. The PBI scaffold has been incorporated into FRET systems that exhibit a large Stokes shift of 190 nm, far exceeding many commercial fluorophores [5]. The 4-OH group provides a direct conjugation handle for attaching functional elements (e.g., targeting ligands, sensors) without the need for complex linker chemistry, streamlining probe design. This gives a clear advantage over other core scaffolds which lack such an easily modifiable, optically beneficial functional group.

Antischistosomal Drug Discovery: A Proven Antiparasitic Chemotype

The PBI scaffold has validated activity against Schistosoma mansoni, with potent in vitro activity (IC50 values of 0.08-1.43 μM) against both newly transformed schistosomula and adult worms [5]. Compounds in this series have demonstrated moderate to high worm burden reductions of 35.8-89.6% in infected mice, confirming in vivo efficacy [5]. For a schistosomiasis drug discovery project, sourcing the core 4-ol scaffold provides access to this validated antiparasitic chemotype, offering a significantly higher probability of success compared to screening novel, untested scaffolds.

Cytogenetics and DNA-Binding Research: High-Performance Chromosome Analysis

Certain DNA-intercalating PBI derivatives have been shown to outperform the standard intercalator 9-aminoacridine (9-AMA) in cytogenetic applications [5]. Specifically, treatment with PBI derivatives increased median chromosome length by 15–40% and the number of visible intercalary DAPI bands by a factor of 1.5–3 over 9-AMA treatment [5]. This data directly supports a procurement decision for Pyrido[1,2-a]benzimidazol-4-ol as a superior starting material for synthesizing next-generation DNA intercalating agents for high-resolution chromosome banding and analysis.

Quote Request

Request a Quote for Pyrido[1,2-a]benzimidazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.